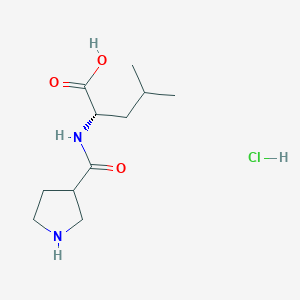
6-Iodo-7-methyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-7-methyl-7H-purine is a halogenated purine derivative with the molecular formula C6H5IN4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-purine typically involves the iodination of 7-methyl-7H-purine. One common method includes the reaction of 7-methyl-7H-purine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative, while a Suzuki coupling reaction would produce a biaryl-purine compound.
Applications De Recherche Scientifique
6-Iodo-7-methyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with biological processes like DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-7H-purine: Lacks the methyl group at the 7-position, which can affect its reactivity and biological activity.
7-Methyl-7H-purine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-7-methyl-7H-purine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Uniqueness
6-Iodo-7-methyl-7H-purine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the methyl group can influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C6H5IN4 |
|---|---|
Poids moléculaire |
260.04 g/mol |
Nom IUPAC |
6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H5IN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 |
Clé InChI |
POWKBSFYULPKGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=NC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


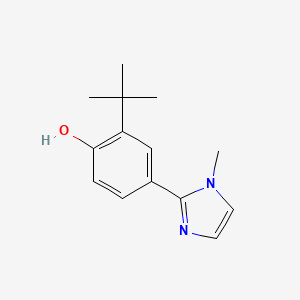
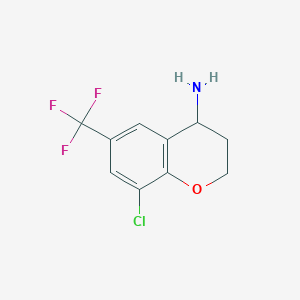
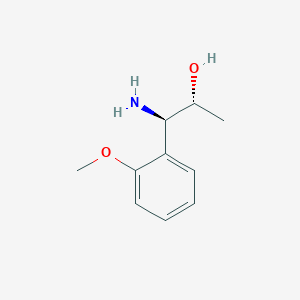
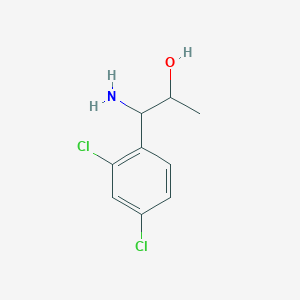
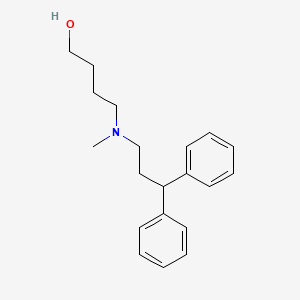
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
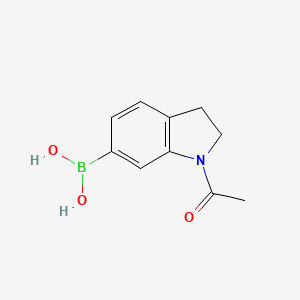


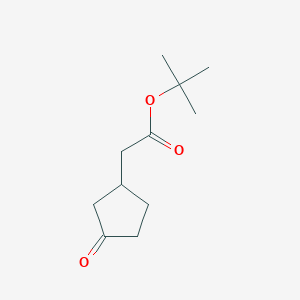
![(3R)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13034458.png)

